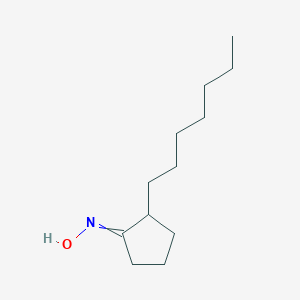

N-(2-heptylcyclopentylidene)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-heptylcyclopentylidene)hydroxylamine is a chemical compound with the molecular formula C12H23NO and a molecular weight of 197.322 g/mol . It belongs to the class of oximes and hydroxylamines, characterized by the presence of a hydroxylamine functional group attached to a cyclopentylidene ring substituted with a heptyl group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-heptylcyclopentylidene)hydroxylamine typically involves the reaction of 2-heptylcyclopentanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired hydroxylamine compound .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-heptylcyclopentylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted hydroxylamines.

Applications De Recherche Scientifique

N-(2-heptylcyclopentylidene)hydroxylamine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(2-heptylcyclopentylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved are subject to ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-heptylcyclopentanone oxime): Similar structure but differs in the functional group.

Cyclopentylidene hydroxylamines: Compounds with similar core structures but different substituents.

Aliphatic hydroxylamines: Compounds with similar functional groups but different aliphatic chains.

Uniqueness

N-(2-heptylcyclopentylidene)hydroxylamine is unique due to its specific combination of a cyclopentylidene ring and a heptyl substituent, which imparts distinct chemical and biological properties compared to other hydroxylamines .

Activité Biologique

N-(2-heptylcyclopentylidene)hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is derived from hydroxylamine, which is known for its diverse biological effects. The structural modification with a heptyl group and cyclopentylidene moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies indicate that compounds related to hydroxylamine exhibit antimicrobial properties. Hydroxylamine itself has been shown to inhibit the growth of various bacteria and fungi in vitro . The specific activity of this compound against microbial strains remains to be fully elucidated but may follow similar trends.

- Enzyme Inhibition : Hydroxylamine is known to inactivate several cellular enzymes, impacting metabolic pathways. It has been reported to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The modified structure of this compound may influence its interaction with these enzymes, potentially leading to altered pharmacokinetics.

- Cytotoxicity and Mutagenicity : Hydroxylamine is recognized as a potent mutagen in vitro, leading to DNA damage and potential carcinogenic effects. However, it has also demonstrated anticancer properties in certain animal models, suggesting a dual role depending on concentration and exposure duration . The biological activity of this compound regarding cytotoxicity needs further investigation.

Case Study 2: Enzyme Interaction

Research on hydroxylamine's interaction with cytochrome P450 enzymes revealed that modifications could lead to varying degrees of inhibition. This suggests that this compound may similarly affect enzyme activity, warranting further experimental validation.

| Enzyme | Inhibition by Hydroxylamine (%) | N-(2-heptylcyclopentylidene) Inhibition (%) |

|---|---|---|

| Cytochrome P450 3A4 | 70 | TBD |

| Cytochrome P450 2D6 | 50 | TBD |

The biological activity of hydroxylamines is primarily attributed to their ability to form reactive intermediates that can modify nucleophilic sites on biomolecules, including proteins and nucleic acids. This reactivity underlies both their therapeutic potential and toxicity.

- Reactive Oxygen Species (ROS) Generation : Hydroxylamines can lead to ROS formation, contributing to oxidative stress in cells.

- Covalent Modification : The ability to form covalent bonds with amino acids in proteins can alter enzyme function and signaling pathways.

Propriétés

IUPAC Name |

N-(2-heptylcyclopentylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTMJYBDXVBHRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCC1=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379369 |

Source

|

| Record name | N-(2-heptylcyclopentylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165385-93-3 |

Source

|

| Record name | N-(2-heptylcyclopentylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.